1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic compound that acts as a key intermediate in the multi-step synthesis of a tetrahydropyran NK1 receptor antagonist. [] NK1 receptors are involved in various physiological processes, including pain transmission, inflammation, and anxiety. [] This compound itself is not found naturally. Its primary role in scientific research is as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
The synthesis of 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is achieved through a multi-step process. A crucial step involves the asymmetric conjugate addition of a chiral auxiliary (pseudoephedrine amide) to an α,β-unsaturated ester (compound 6 in the original paper). [] This step establishes the core tetrahydropyran stereochemistry, essential for the biological activity of the final NK1 receptor antagonist. The synthesis then proceeds through selective ester reduction, acetal substitution, and finally, N-alkylation to introduce the chiral piperidine ester fragment. []
The provided abstracts primarily focus on the synthesis of the compound and its role as an intermediate. While they describe the compound undergoing reactions like ester reduction, acetal substitution, and N-alkylation, specific details about reaction conditions, yields, or potential byproducts are not discussed. []
As 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is an intermediate in the synthesis of an NK1 receptor antagonist, it does not have an independent mechanism of action. [] Its role is to provide the structural framework for the final molecule, which then interacts with the NK1 receptor.
Based on the available information, the primary application of 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is its utilization as a vital intermediate in the synthesis of a tetrahydropyran NK1 receptor antagonist. [] This antagonist could potentially be developed into a pharmaceutical agent for treating conditions related to NK1 receptor activity, such as pain, inflammation, and anxiety. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: